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Compound of Interest

Compound Name: 5-Cyclohexadecen-1-one

Cat. No.: B1217015 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide

verifying the non-genotoxic profile of the fragrance ingredient 5-Cyclohexadecen-1-one, with a

comparative assessment against common alternatives.

The fragrance industry places paramount importance on the safety of its ingredients, with

genotoxicity assessment being a critical checkpoint. This guide provides a detailed analysis of

the genotoxicity data for 5-Cyclohexadecen-1-one, a widely used synthetic musk, and

compares it with other common musk alternatives: Galaxolide, Habanolide, and Ethylene

Brassylate. The available data from rigorous testing, primarily from the Research Institute for

Fragrance Materials (RIFM), indicates that 5-Cyclohexadecen-1-one is not expected to be

genotoxic.

Executive Summary of Genotoxicity Data
The genotoxicity of 5-Cyclohexadecen-1-one has been evaluated through a combination of in

vitro assays, including the bacterial reverse mutation assay (Ames test) and, through a read-

across approach with a structurally similar molecule, the in vitro chromosome aberration test.

These studies, conducted in accordance with international guidelines, have consistently

demonstrated a lack of genotoxic potential. This conclusion is further supported by the non-

genotoxic profiles of the selected alternative musk compounds.
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The following tables summarize the available quantitative data from key genotoxicity studies for

5-Cyclohexadecen-1-one (and its read-across analog) and its alternatives. It is important to

note that while comprehensive raw data from these studies is often proprietary, the summary

results and highest concentrations tested provide a strong basis for safety assessment.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
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Compound
Test
System

Concentrati
on Range
Tested

Metabolic
Activation
(S9)

Result Citation

5-

Cyclohexade

cen-1-one

Salmonella

typhimurium

strains

Information

not publicly

available

With and

without
Negative [1]

Read-across

analog for 5-

Cyclohexade

cen-1-one:5-

cyclotetradec

en-1-one, 3-

methyl-,(5E)-

S.

typhimurium

strains TA98,

TA100,

TA1535,

TA1537,

TA1538, and

TA102

Up to 5000 µ

g/plate

With and

without

No increases

in the mean

number of

revertant

colonies were

observed.

[1]

Ethylene

Brassylate

S.

typhimurium

strains TA98,

TA100,

TA1535,

TA1537 and

Escherichia

coli strain

WP2uvrA

Up to 5000 µ

g/plate

With and

without

Not

mutagenic.
[2]

Galaxolide

S.

typhimurium

strains

Information

not publicly

available

With and

without
Negative [3]

Habanolide

S.

typhimurium

strains

Information

not publicly

available

With and

without
Negative [4]

Table 2: In Vitro Chromosomal Aberration / Micronucleus Test Data
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Compoun
d

Assay
Type

Test
System

Concentr
ation
Range
Tested

Metabolic
Activatio
n (S9)

Result Citation

Read-

across

analog for

5-

Cyclohexa

decen-1-

one:5-

cyclotetrad

ecen-1-

one, 3-

methyl-,

(5E)-

Chromoso

me

Aberration

Chinese

Hamster

Lung

(CHL) cells

Up to 2450

µg/mL

With and

without

No

statistically

significant

increases

in the

frequency

of cells

with

structural

chromoso

mal

aberrations

or polyploid

cells were

observed.

[1]

Ethylene

Brassylate

In Vivo

Micronucle

us Test

Male CD-1

and female

NMRI mice

Up to 1600

mg/kg

(males),

Up to 1400

mg/kg

(females)

N/A

Not

clastogenic

.

[2]

Galaxolide
Micronucle

us Test

Human

lymphocyte

s in vitro

and human

hepatoma

cell line

Hep G2

Up to

cytotoxic

doses

With and

without

No

genotoxicit

y revealed.

[2]

Habanolide Not

specified

Not

specified

Not

specified

Not

specified

No

evidence of

[4]
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genotoxicit

y

Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on

internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
Guideline 471
The Ames test is a widely used method to evaluate a substance's potential to induce gene

mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli

that have pre-existing mutations rendering them unable to synthesize an essential amino acid

(e.g., histidine).

Methodology:

Test Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA, are used to detect different types of mutations

(frameshift and base-pair substitutions).

Metabolic Activation: The test is performed both with and without a metabolic activation

system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism and

can convert some non-mutagenic substances into mutagenic metabolites.

Exposure: The bacterial strains are exposed to various concentrations of the test substance,

a negative (solvent) control, and positive controls (known mutagens) on agar plates with a

minimal amount of the essential amino acid.

Incubation: The plates are incubated for 48-72 hours at 37°C.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize the essential amino acid) is counted for each plate. A substance is considered

mutagenic if it causes a dose-dependent and reproducible increase in the number of

revertant colonies compared to the negative control.
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Ames Test (OECD 471) Workflow

Preparation
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Analysis
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(e.g., S. typhimurium, E. coli)
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Test Compound & Minimal Media
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Prepare Test Compound
Concentrations
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(Metabolic Activation)

Incubate Plates
(37°C, 48-72h) Count Revertant Colonies Analyze Data

(Compare to Controls)
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Ames Test (OECD 471) Workflow

In Vitro Mammalian Chromosomal Aberration Test -
OECD Guideline 473
This test identifies substances that may cause structural damage to chromosomes in cultured

mammalian cells.

Methodology:

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster

Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

Exposure: Cell cultures are treated with at least three different concentrations of the test

substance, along with negative and positive controls, for a short (3-6 hours) or continuous

(1.5-2 normal cell cycle lengths) period. The test is conducted with and without metabolic

activation (S9 mix).

Cell Harvest: After the treatment period, cells are treated with a metaphase-arresting agent

(e.g., colcemid) to accumulate cells in the metaphase stage of cell division. The cells are

then harvested.
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Slide Preparation and Analysis: The harvested cells are fixed, stained, and spread onto

microscope slides. The chromosomes of at least 200 well-spread metaphases per

concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps,

deletions, exchanges).

Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-

dependent increase in the number of cells with chromosomal aberrations compared to the

negative control.
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In Vitro Chromosomal Aberration Test (OECD 473) Workflow
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In Vitro Chromosomal Aberration Test (OECD 473) Workflow

Signaling Pathways and Logical Relationships

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1217015?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The assessment of genotoxicity follows a logical progression, starting with in vitro tests and

proceeding to in vivo studies if necessary. The absence of a positive signal in well-conducted in

vitro assays, such as the Ames test and chromosome aberration test, provides strong evidence

for the lack of genotoxic potential. The read-across approach is a scientifically valid method

used when sufficient data exists for a structurally and metabolically similar compound.

Genotoxicity Assessment Logic

Test Compound

Genotoxicity Assays

Conclusion

5-Cyclohexadecen-1-one

Ames Test
(Gene Mutation)

Direct Test

Read-Across Analog:
5-cyclotetradecen-1-one,

3-methyl-,(5E)-

In Vitro Chromosome
Aberration Test
(Clastogenicity)

Read-Across

Absence of Genotoxicity

Negative Result Negative Result
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Genotoxicity Assessment Logic

Conclusion
Based on the comprehensive evaluation of available data, 5-Cyclohexadecen-1-one does not

present a concern for genotoxicity under the conditions of its use as a fragrance ingredient. The

negative results from the Ames test, coupled with the negative findings from the in vitro

chromosome aberration test on a closely related analog, provide robust evidence for its safety

in this regard. Furthermore, the genotoxicity data for common alternatives such as Ethylene
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Brassylate and Galaxolide also indicate a lack of genotoxic potential, reinforcing the availability

of safe ingredients within the musk fragrance family. Continuous monitoring and adherence to

rigorous safety assessment protocols by organizations like RIFM ensure the ongoing safe use

of fragrance ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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